molecular formula C16H21NO5 B13524059 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid

2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid

Cat. No.: B13524059
M. Wt: 307.34 g/mol
InChI Key: ILDAAPWDNGDMCB-UHFFFAOYSA-N
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Description

2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.35 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a phenyl group, and an azetidine ring. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid typically involves the protection of an amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the protection process.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and improved reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid involves its ability to act as a protecting group for amines. The BOC group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine functionality . This property makes it valuable in synthetic chemistry, where selective protection and deprotection of functional groups are crucial.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is unique due to its combination of a BOC-protected amine, a phenyl group, and an azetidine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research .

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]oxyacetic acid

InChI

InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-10-16(11-17,21-9-13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19)

InChI Key

ILDAAPWDNGDMCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)OCC(=O)O

Origin of Product

United States

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